molecular formula C15H18N2OS B14918724 (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14918724
M. Wt: 274.4 g/mol
InChI Key: OLEGOQMWZLEAEP-UHFFFAOYSA-N
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Description

(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a cyclohexyl group, a phenylimino group, and a thiazolidinone ring, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with aniline in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenylimino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

Mechanism of Action

The mechanism of action of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation.

    Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(Phenylimino)-1-benzothiophen-3(2H)-one
  • (2Z)-2-(Phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H18N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

OLEGOQMWZLEAEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=C3

Origin of Product

United States

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